molecular formula C26H20Cl2F3N3O3S B11099233 2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N'-(3,5-dichlorophenyl)-N-(2-phenylethyl)carbamimidothioate

2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N'-(3,5-dichlorophenyl)-N-(2-phenylethyl)carbamimidothioate

Cat. No.: B11099233
M. Wt: 582.4 g/mol
InChI Key: PYQVPCOTFKVVQM-UHFFFAOYSA-N
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Description

3-{[(3,5-DICHLOROPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,5-DICHLOROPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE typically involves multiple steps, starting with the preparation of the core pyrrolidine structure. This is followed by the introduction of the 3,5-dichlorophenyl and phenethylamino groups through a series of substitution reactions. The final step involves the addition of the trifluoromethoxyphenyl group under specific reaction conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,5-DICHLOROPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

3-{[(3,5-DICHLOROPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[(3,5-DICHLOROPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[(3,5-DICHLOROPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE
  • **3-{[(3,5-DICHLOROPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXO-1-[4-(METHOXY)PHENYL]PYRROLIDINE

Uniqueness

The uniqueness of 3-{[(3,5-DICHLOROPHENYL)IMINOMETHYL]SULFANYL}-2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]PYRROLIDINE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C26H20Cl2F3N3O3S

Molecular Weight

582.4 g/mol

IUPAC Name

[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl] N-(3,5-dichlorophenyl)-N'-(2-phenylethyl)carbamimidothioate

InChI

InChI=1S/C26H20Cl2F3N3O3S/c27-17-12-18(28)14-19(13-17)33-25(32-11-10-16-4-2-1-3-5-16)38-22-15-23(35)34(24(22)36)20-6-8-21(9-7-20)37-26(29,30)31/h1-9,12-14,22H,10-11,15H2,(H,32,33)

InChI Key

PYQVPCOTFKVVQM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)F)SC(=NCCC3=CC=CC=C3)NC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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